molecular formula C12H8F3NO B1388592 2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine CAS No. 1214353-50-0

2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine

Cat. No. B1388592
M. Wt: 239.19 g/mol
InChI Key: GQSIMQWVRWXGNX-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine is a commercial organic synthesis intermediate . It often appears in the form of its tautomeric ketone, rather than a pyridine hydroxyl form . It is a common intermediate in organic synthesis and is often involved in subsequent transformations in its enol form .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine is C6H4F3NO . It contains a pyridine ring, which is a ring-shaped carbon-containing structure . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine is often involved in subsequent transformations in its enol form. It can also obtain a methoxy product with the pyridine ring structure preserved under the protection of iodomethane .


Physical And Chemical Properties Analysis

2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine is a white or gray-white solid powder at normal temperature and pressure . Its solubility in ether solvents is general, and its solubility in water is poor .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and can cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including 2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-phenyl-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-7-6-9(11(17)16-10)8-4-2-1-3-5-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSIMQWVRWXGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(NC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252438
Record name 3-Phenyl-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine

CAS RN

1214353-50-0
Record name 3-Phenyl-6-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214353-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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